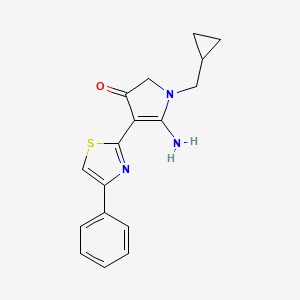

5-amino-1-(cyclopropylmethyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one

Description

Compound “5-amino-1-(cyclopropylmethyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” is known as Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody (Alexa Fluor® 750). This compound is a specific antibody used to identify and locate intracellular and extracellular proteins. It is commonly used in applications such as Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), ImmunoChemistry, and Flow Cytometry .

Properties

IUPAC Name |

5-amino-1-(cyclopropylmethyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c18-16-15(14(21)9-20(16)8-11-6-7-11)17-19-13(10-22-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBQIFIUDPKXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(=O)C(=C2N)C3=NC(=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC(=O)C(=C2N)C3=NC(=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody involves several steps:

Synthetic Routes and Reaction Conditions: The antibody is produced by immunizing rabbits with a synthetic peptide corresponding to the phosphorylation site of the target protein. The immunization process involves multiple injections over a period of time to ensure a strong immune response.

Industrial Production Methods: In an industrial setting, the production of this antibody involves large-scale immunization of rabbits, followed by the collection of blood samples. The antibodies are then purified from the serum using affinity chromatography techniques.

Chemical Reactions Analysis

Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody undergoes several types of chemical reactions:

Oxidation and Reduction: The antibody can undergo oxidation and reduction reactions, which can affect its binding affinity and specificity.

Substitution Reactions: The conjugation of the antibody with Alexa Fluor® 750 dye involves a substitution reaction where the dye molecule replaces a functional group on the antibody.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and conjugation buffers. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the antibody.

Major Products Formed: The major product formed from these reactions is the conjugated antibody, which retains its binding specificity while exhibiting enhanced fluorescence properties.

Scientific Research Applications

Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody has a wide range of scientific research applications:

Chemistry: It is used in the study of protein-protein interactions and post-translational modifications.

Biology: The antibody is employed in cellular and molecular biology research to detect and quantify specific proteins within cells and tissues.

Medicine: In medical research, it is used to investigate the role of specific proteins in diseases such as Parkinson’s disease and Alzheimer’s disease.

Industry: The antibody is utilized in the development of diagnostic assays and therapeutic interventions.

Mechanism of Action

The mechanism of action of Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody involves its binding to the phosphorylated tyrosine residue at position 133 of the target protein. This binding is highly specific and is mediated by the antigen-binding sites on the antibody. The conjugation with Alexa Fluor® 750 dye allows for the visualization of the antibody-protein complex using fluorescence microscopy or flow cytometry. The molecular targets of this antibody include proteins involved in neurodegenerative diseases, and the pathways involved include signal transduction and protein degradation .

Comparison with Similar Compounds

Anti-SNCA phospho Tyr133 Rabbit Polyclonal Antibody can be compared with other similar antibodies:

Anti-SNCA phospho Ser129 Rabbit Polyclonal Antibody: This antibody targets a different phosphorylation site on the same protein, providing complementary information about the protein’s post-translational modifications.

Anti-SNCA Rabbit Monoclonal Antibody: Monoclonal antibodies have higher specificity and affinity compared to polyclonal antibodies, but they are more expensive to produce.

Anti-SNCA phospho Tyr125 Rabbit Polyclonal Antibody: This antibody targets yet another phosphorylation site on the same protein, allowing for a more comprehensive analysis of the protein’s phosphorylation status.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.